(2E)-2-[(2Z)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole
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Overview
Description
2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE typically involves the condensation of a hydrazone derivative with a thiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors could also be explored to improve efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acetic acid, hydrochloric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may find applications in the production of dyes, pigments, or polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-METHYL-2,3-DIHYDRO-1,3-THIAZOLE
- 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-ETHYL-2,3-DIHYDRO-1,3-THIAZOLE
- 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-PHENYL-2,3-DIHYDRO-1,3-OXAZOLE
Uniqueness
The uniqueness of 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE lies in its specific structural features, such as the presence of both a thiazole ring and a hydrazone moiety. These features confer unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H17N3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H17N3S/c1-2-8-15(9-3-1)18-13-23-19(20-18)22-21-17-12-6-10-14-7-4-5-11-16(14)17/h1-5,7-9,11,13H,6,10,12H2,(H,20,22)/b21-17- |
InChI Key |
QKRYAIBYYFPTSE-FXBPSFAMSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N\NC3=NC(=CS3)C4=CC=CC=C4)/C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC3=NC(=CS3)C4=CC=CC=C4)C1 |
Origin of Product |
United States |
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